molecular formula C13H14N2O2 B6075113 N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide

N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide

Cat. No.: B6075113
M. Wt: 230.26 g/mol
InChI Key: YYQWWRQHWDKWGS-UHFFFAOYSA-N
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Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a cyclopropane ring and a quinoline moiety, makes it an interesting subject for research in various scientific fields.

Properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-12-6-4-8-3-5-10(7-11(8)15-12)14-13(17)9-1-2-9/h3,5,7,9H,1-2,4,6H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQWWRQHWDKWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(CCC(=O)N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782489
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the cyclopropane ring: This step can be performed using a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the quinoline derivative with a suitable carboxylic acid derivative under appropriate conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinoline ring.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization reactions, leading to the formation of fused ring systems.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound’s unique structure makes it a promising candidate for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: It can be used in the development of new materials and as a building block for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide can be compared with other quinoline derivatives, such as:

    N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: This compound has a similar quinoline core but differs in the position and type of substituents.

    4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: This compound is an impurity of Cilostazol and has different biological activities.

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a chloroacetyl group and is used in fragment-based covalent ligand discovery.

The uniqueness of this compound lies in its specific structure, which combines a cyclopropane ring with a quinoline moiety, leading to distinct chemical and biological properties.

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